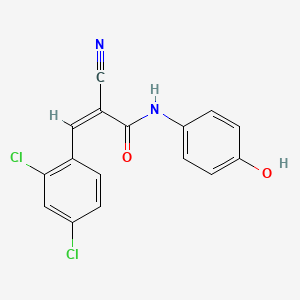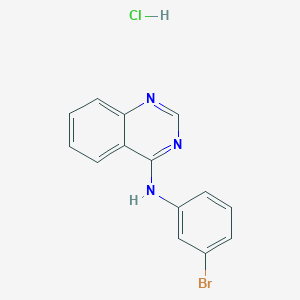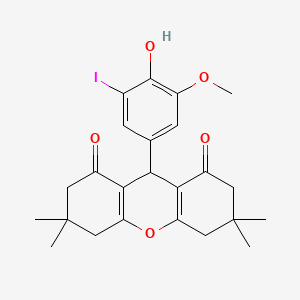
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a synthetic small molecule that is commonly used as a research tool in the field of biochemistry. This compound has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in regulating cell growth and differentiation.
作用机制
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to have other biochemical and physiological effects. For example, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to modulate the activity of ion channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide as a research tool is its selectivity for EGFR. This allows researchers to specifically target this receptor and study its role in various cellular processes. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have relatively low toxicity, making it a safe and effective research tool. However, one limitation of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. Additionally, researchers may investigate the use of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, researchers may explore the potential therapeutic applications of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in the treatment of neurological disorders and other conditions.
合成方法
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with 4-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with acryloyl chloride to form the final product, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide.
科学研究应用
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is a widely used research tool in the field of biochemistry, particularly in the study of EGFR signaling. This compound has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. As such, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to study the role of EGFR in cancer cell proliferation, survival, and metastasis. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to investigate the downstream signaling pathways activated by EGFR, as well as the mechanisms of resistance to EGFR inhibitors.
属性
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-2-1-10(15(18)8-12)7-11(9-19)16(22)20-13-3-5-14(21)6-4-13/h1-8,21H,(H,20,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKHSPLSDVBQL-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5051865.png)

![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)
![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)